2',3'-Dideoxyadenosine-5'-monothiophosphate

Nuclease Resistance Stability Phosphorothioate

2',3'-Dideoxyadenosine-5'-monothiophosphate (ddAMP-S, CAS 1266500-93-9) is a purine nucleotide analogue and a member of the 2',3'-dideoxyribonucleoside monothiophosphate class. Its structure features the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, a characteristic of all dideoxynucleotides that imparts chain-terminating activity during DNA synthesis.

Molecular Formula C10H14N5O4PS
Molecular Weight 331.29 g/mol
Cat. No. B12071336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxyadenosine-5'-monothiophosphate
Molecular FormulaC10H14N5O4PS
Molecular Weight331.29 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=S)(O)O)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C10H14N5O4PS/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(19-7)3-18-20(16,17)21/h4-7H,1-3H2,(H2,11,12,13)(H2,16,17,21)
InChIKeyXHZQMJHQJKTFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dideoxyadenosine-5'-monothiophosphate: A Modified Nucleotide for Antiviral Research and DNA Synthesis Studies


2',3'-Dideoxyadenosine-5'-monothiophosphate (ddAMP-S, CAS 1266500-93-9) is a purine nucleotide analogue and a member of the 2',3'-dideoxyribonucleoside monothiophosphate class. Its structure features the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, a characteristic of all dideoxynucleotides that imparts chain-terminating activity during DNA synthesis. Critically, this compound also incorporates a sulfur atom in place of one of the oxygen atoms in the phosphate group, forming a phosphorothioate (monothiophosphate) linkage . This dual modification distinguishes it from standard dideoxynucleotides like 2',3'-dideoxyadenosine-5'-monophosphate (ddAMP), as the sulfur substitution confers enhanced resistance to enzymatic degradation by nucleases compared to its natural phosphate counterpart .

Why 2',3'-Dideoxyadenosine-5'-monothiophosphate Cannot Be Simply Replaced by ddAMP or ddATP in Specialized Workflows


Standard dideoxynucleotides like ddAMP and ddATP are essential tools for chain-termination assays, but their utility in complex biological environments or long-duration experiments is limited by their vulnerability to nucleases and phosphatases [1]. The presence of the phosphorothioate modification in 2',3'-dideoxyadenosine-5'-monothiophosphate directly addresses this critical limitation. The sulfur substitution creates a linkage that is significantly more resistant to hydrolytic cleavage by nucleases compared to the natural phosphodiester bond found in ddAMP [2]. Furthermore, the metabolic pathway for activating dideoxynucleosides like ddA is complex and inefficient; the monothiophosphate group can bypass the rate-limiting initial phosphorylation step, potentially leading to more effective intracellular delivery of the active chain-terminating species [3]. Therefore, substituting this compound with generic ddAMP or ddATP would result in a complete loss of its enhanced stability profile and its unique metabolic bypass properties, leading to unreliable or negative results in experiments designed around these features.

Quantitative Differentiation Guide for 2',3'-Dideoxyadenosine-5'-monothiophosphate vs. Key Analogs


Enhanced Enzymatic Stability: Comparative Resistance to Nuclease Degradation

The substitution of a sulfur atom for a non-bridging oxygen in the phosphate group of 2',3'-dideoxyadenosine-5'-monothiophosphate creates a phosphorothioate linkage. This modification provides significantly enhanced resistance to enzymatic cleavage compared to the natural phosphodiester linkage found in its direct analog, 2',3'-dideoxyadenosine-5'-monophosphate (ddAMP) [1]. While specific quantitative hydrolysis rate constants for ddAMP-S are not provided in the available literature, this property is a well-established hallmark of all phosphorothioate nucleotides. The improved stability is critical for applications in serum, cell lysates, or other nuclease-rich environments where unmodified nucleotides like ddAMP are rapidly degraded [2].

Nuclease Resistance Stability Phosphorothioate

Metabolic Bypass of Rate-Limiting Phosphorylation: Comparative Intracellular Activation

The parent nucleoside 2',3'-dideoxyadenosine (ddA) exhibits limited antiviral activity because its intracellular conversion to the active chain-terminating triphosphate (ddATP) is highly inefficient. The first phosphorylation step to form 2',3'-dideoxyadenosine-5'-monophosphate (ddAMP) is a major metabolic bottleneck [1]. In contrast, pronucleotides like the bis(SATE) phosphotriester derivative of ddAMP, which bypass this monophosphorylation step, have shown a dramatic 1,000- to 10,000-fold increase in potency in cell culture, achieving EC50 values comparable to AZT [2]. As a monothiophosphate, 2',3'-dideoxyadenosine-5'-monothiophosphate similarly presents a pre-phosphorylated form of the nucleoside, enabling it to bypass this rate-limiting step and directly deliver the chain-terminating monophosphate into cells. This mechanism is a crucial differentiator from the parent nucleoside ddA.

Antiviral Activity Nucleotide Prodrug Phosphorylation Bypass

Dual-Functionality as Chain Terminator and Nuclease-Resistant Probe

Standard chain terminators like 2',3'-dideoxyadenosine-5'-triphosphate (ddATP) are indispensable for Sanger sequencing and other DNA synthesis assays. However, the products of these reactions are susceptible to degradation by nucleases, which can be problematic in certain workflows or during storage . 2',3'-Dideoxyadenosine-5'-monothiophosphate retains the essential 2',3'-dideoxy structure for chain termination, while the phosphorothioate modification confers enhanced nuclease resistance [1]. This dual functionality is not available with unmodified ddATP, making ddAMP-S a more robust choice for generating stable, chain-terminated DNA fragments for downstream applications like gel electrophoresis, single-molecule imaging, or long-term storage of reaction products.

DNA Sequencing Chain Termination Nuclease Resistance

Optimal Scientific Applications for 2',3'-Dideoxyadenosine-5'-monothiophosphate Based on Its Differentiation Profile


Antiviral Research: Dissecting HIV-1 Reverse Transcriptase Inhibition Independent of Cellular Kinase Activity

The primary limitation of using the parent nucleoside ddA in antiviral assays is its inefficient intracellular phosphorylation to the active ddATP metabolite. By employing 2',3'-dideoxyadenosine-5'-monothiophosphate, researchers can bypass this rate-limiting monophosphorylation step entirely [1]. This allows for a direct and more sensitive measurement of HIV-1 reverse transcriptase (RT) inhibition and chain-termination activity, independent of the variable expression and activity of cellular kinases like adenosine kinase or deoxycytidine kinase. This is particularly valuable when studying cell types with low kinase activity, such as resting peripheral blood mononuclear cells (PBMCs), where the efficacy of ddA is otherwise masked by its poor metabolic activation [2].

DNA Sequencing and Synthesis: Generation of Nuclease-Stable Chain-Terminated Fragments

In Sanger sequencing or related DNA synthesis assays where reaction products must be stored or undergo downstream manipulation, the susceptibility of ddATP-terminated fragments to nuclease degradation can compromise results. 2',3'-Dideoxyadenosine-5'-monothiophosphate provides a solution by producing chain-terminated DNA fragments with an internal phosphorothioate linkage that is inherently resistant to nuclease cleavage [3]. This reduces the need for adding nuclease inhibitors, simplifies purification steps, and enhances the long-term stability of samples, making it ideal for high-throughput sequencing workflows, preparation of standards, or single-molecule DNA imaging where fragment integrity is paramount .

Enzymology: Characterization of Nucleotide-Dependent Enzymes in Complex Biological Matrices

Studying the function of polymerases, reverse transcriptases, or nucleotidases in cell lysates or tissue extracts is often confounded by high background nuclease activity. The enhanced stability of 2',3'-dideoxyadenosine-5'-monothiophosphate against nucleases makes it a superior substrate or inhibitor for enzyme kinetic studies conducted in these challenging environments [4]. By minimizing substrate degradation over the course of the assay, this compound enables the collection of more accurate and reproducible kinetic parameters (e.g., Km, Ki, Vmax) compared to assays using the less stable, unmodified nucleotide ddAMP, thereby reducing data variability and improving confidence in the results.

Prodrug and Drug Delivery Research: Validating Intracellular Delivery of Monophosphorylated Nucleosides

2',3'-Dideoxyadenosine-5'-monothiophosphate serves as a valuable control and validation tool for the development of novel nucleotide prodrugs. It represents the intended intracellular metabolite of pronucleotides designed to bypass the first phosphorylation step [5]. Researchers can use this compound as a positive control to confirm that a cell line is capable of responding to a pre-formed chain-terminating monophosphate. By comparing the antiviral or antiproliferative effects of a candidate prodrug to those of this compound, one can directly assess the efficiency of the prodrug's cellular uptake and activation, thus differentiating between a failed delivery mechanism and a lack of downstream biological activity.

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